3-Iodo-2-phenyl-chromen-4-one
CAS No.: 98153-12-9
Cat. No.: VC18461942
Molecular Formula: C15H9IO2
Molecular Weight: 348.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 98153-12-9 |
|---|---|
| Molecular Formula | C15H9IO2 |
| Molecular Weight | 348.13 g/mol |
| IUPAC Name | 3-iodo-2-phenylchromen-4-one |
| Standard InChI | InChI=1S/C15H9IO2/c16-13-14(17)11-8-4-5-9-12(11)18-15(13)10-6-2-1-3-7-10/h1-9H |
| Standard InChI Key | JHYPGUFREBHZIV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)I |
Introduction
Chemical Identity and Structural Features
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 348.13 g/mol |
| CAS Registry Number | 98153-12-9 |
| XLogP3 | 5.2 (estimated) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
Synthesis and Preparation
Photo-Induced Annulation
A breakthrough in synthetic efficiency was achieved by Kang et al., who demonstrated a transition-metal-free photo-induced annulation of 2,3-diphenyl-4H-chromen-4-ones under UV irradiation . Irradiating 2,3-diphenyl-4H-chromen-4-one in an ethanol-water mixture (19:1 v/v) with a 500 W mercury lamp produced dibenzo[a,c]xanthen derivatives via a proposed mechanism involving -sigmatropic hydrogen shifts and keto-enol tautomerization (Figure 1). This method eliminates the need for palladium catalysts or oxidants, achieving yields up to 85% under argon .
Figure 1: Proposed Mechanism for Photo-Induced Annulation
Adapted from Kang et al. (2017)
Analytical Characterization
Spectroscopic Techniques
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NMR Spectroscopy: The NMR spectrum of 3-iodo-2-phenyl-chromen-4-one would exhibit aromatic proton resonances between δ 7.0–8.5 ppm, with distinct singlet peaks for the chromone carbonyl group (δ ~180 ppm in ).
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 348.1345 (calculated for : 348.1352).
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IR Spectroscopy: Strong absorption bands at ~1650 cm (C=O stretch) and ~550 cm (C-I stretch) are characteristic .
Reactivity and Applications
Palladium-Catalyzed Cross-Coupling
3-Iodo-2-phenyl-chromen-4-one serves as a substrate in Suzuki-Miyaura and Heck reactions due to the lability of the C-I bond. For instance, Panda et al. utilized 3-iodo-4-aryloxy coumarins (structurally analogous) in Pd/C-catalyzed intramolecular C–H activation to synthesize coumestans, achieving yields >80% . The catalyst’s reusability over three cycles without significant loss in activity highlights its potential for scalable synthesis .
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